(2-Carboxyphenyl)hydroxymercury
Overview
Description
“(2-Carboxyphenyl)hydroxymercury” is a compound with the molecular formula C7H7HgO3 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 7 hydrogen atoms, 1 mercury atom, and 3 oxygen atoms . The average mass is 338.711 Da and the monoisotopic mass is 340.002289 Da .Scientific Research Applications
(2-Carboxyphenyl)hydroxymercury is involved in the synthesis of highly crystalline polyesters. It has been used in the synthesis of copolyesters with 4-hydroxybenzoic acid, resulting in materials with high crystallinity, infusibility, and insolubility (Kricheldorf & Thomsen, 1993).
This compound plays a role in the intramolecular catalysis of sulfate diester hydrolysis. The neighboring carboxylate group in aryl 2-carboxyphenyl (salicyl) sulfates, such as this compound, efficiently catalyzes the hydrolysis process (Drummond & Kirby, 1986).
It is significant in the production of poly(ester imides) derived from 4-hydroxyphthalic acid. These compounds form whisker-like crystals under specific conditions, with applications in materials science (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993).
This compound has applications in tissue engineering. It is involved in the polymeric grafting of acrylic acid onto poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization, important for biomolecule attachment in tissue engineering applications (Grøndahl, Chandler-Temple, & Trau, 2005).
It is a key player in the intramolecular catalysis of ester hydrolysis. The hydrolysis of the anion of 2-carboxyphenyl 4-hydroxybutyrate, a related compound, is significantly faster due to the catalytic action of the carboxylate and hydroxy-groups (Kirby & Lloyd, 1974).
Properties
IUPAC Name |
(2-carboxyphenyl)mercury;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUCOQWYWHEGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Hg].O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7HgO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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